Home > Products > Screening Compounds P46318 > 1,3-Difluoro-5-iodo-2-propoxybenzene
1,3-Difluoro-5-iodo-2-propoxybenzene - 1826110-26-2

1,3-Difluoro-5-iodo-2-propoxybenzene

Catalog Number: EVT-6486781
CAS Number: 1826110-26-2
Molecular Formula: C9H9F2IO
Molecular Weight: 298.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1,3-Difluoro-5-iodo-2-propoxybenzene is an organic compound with the molecular formula C9H9F2I\text{C}_9\text{H}_9\text{F}_2\text{I} and a molecular weight of 298.07 g/mol. It is classified as a heteroaromatic compound due to the presence of multiple halogen substituents and an alkoxy group attached to a benzene ring. This compound is notable for its unique combination of fluorine and iodine atoms, which contribute to its chemical reactivity and potential applications in various scientific fields, including organic synthesis and medicinal chemistry .

Synthesis Analysis

The synthesis of 1,3-Difluoro-5-iodo-2-propoxybenzene typically involves several key steps:

  • Halogenation: The initial step involves the introduction of fluorine atoms into the benzene ring, which can be achieved through electrophilic aromatic substitution using fluorinating agents such as sulfur tetrafluoride or hydrogen fluoride.
  • Iodination: Following halogenation, an iodine atom is introduced by substituting a hydrogen atom on the benzene ring. This can be accomplished using iodine monochloride or other iodinating agents under controlled conditions.
  • Propoxylation: The final step involves the introduction of the propoxy group. This can be done via nucleophilic substitution where an alkoxide ion reacts with a suitable alkyl halide, typically employing a base to facilitate the reaction .

Each of these steps requires careful control of reaction conditions, including temperature, solvent choice, and catalyst use, to optimize yield and minimize side reactions.

Molecular Structure Analysis

The molecular structure of 1,3-Difluoro-5-iodo-2-propoxybenzene can be represented using its structural formula:

C3H7OC6H3(F)2(I)\text{C}_3\text{H}_7\text{O}-\text{C}_6\text{H}_3(\text{F})_2(\text{I})

Structural Data

  • CAS Number: 1826110-26-2
  • MDL Number: MFCD29044876
  • SMILES Notation: CCCOC1=C(F)C=C(I)C=C1F

The compound features a benzene ring with two fluorine atoms at the 1 and 3 positions, an iodine atom at the 5 position, and a propoxy group at the 2 position. This arrangement influences both its physical properties and reactivity .

Chemical Reactions Analysis

1,3-Difluoro-5-iodo-2-propoxybenzene participates in various chemical reactions:

  • Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. This characteristic allows for further functionalization of the compound.
  • Oxidation and Reduction: The compound can undergo oxidation reactions to form different oxidation states or be reduced to remove specific functional groups, depending on the reagents used.
  • Coupling Reactions: It can also participate in coupling reactions, such as Suzuki or Heck reactions, which are useful for forming larger organic molecules .

Common reagents involved in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride.

Mechanism of Action

The mechanism of action for 1,3-Difluoro-5-iodo-2-propoxybenzene is largely dependent on its functional groups. The presence of fluorine and iodine enhances its electrophilic character, allowing it to interact with various biological molecules.

The propoxy group influences solubility and reactivity in polar solvents. This compound's unique structure enables it to act as a potential ligand in biological systems or as an intermediate in synthetic pathways for pharmaceuticals .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Solubility: Generally soluble in organic solvents such as dichloromethane and ethanol but less soluble in water due to its hydrophobic propoxy group.

Relevant Data

The compound's stability under various conditions is crucial for its application in synthesis and research. Its reactivity profile indicates potential uses in organic synthesis pathways .

Applications

1,3-Difluoro-5-iodo-2-propoxybenzene has several scientific applications:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules due to its reactive halogen substituents.
  • Biological Research: The unique functional groups allow it to be used in studying biological pathways and interactions.
  • Industrial Use: It is utilized in producing specialty chemicals and materials that require specific reactivity profiles .
Synthetic Methodologies and Mechanistic Pathways

Nucleophilic Aromatic Substitution Strategies for Halogenation

The synthesis of 1,3-difluoro-5-iodo-2-propoxybenzene (CAS 1826110-26-2) relies on precise regioselective halogenation of the benzene core. The molecular scaffold features ortho-fluorine atoms and a propoxy group, creating distinct electronic environments that govern substitution patterns.

Regioselective Fluorination and Iodination Techniques

Initial fluorination employs meta-directing group strategies or halogen exchange (halex) reactions on polychlorinated precursors. Subsequent ortho-para iodination leverages the strong +R effect of the alkoxy group. Electrophilic iodination (I₂/oxidant) at the para-position relative to the propoxy group yields the 1,3-difluoro-5-iodo configuration, confirmed by SMILES notation (CCCOC1=C(F)C=C(I)C=C1F) [1]. Steric constraints from the propyl chain minimally impact iodination due to the linear orientation of the alkoxy group [5].

Table 1: Directing Group Effects in Electrophilic Substitution

GroupPositionElectronic EffectResulting Regiochemistry
PropoxyOrthoStrong +RIodination at para-position
FluorineOrthoModerate -IDeactivates meta-positions

Role of Propoxy Group Directivity in Electrophilic Substitution

The propoxy group’s oxygen donates electron density to the aromatic ring, creating electron-rich sites at C1 and C5. While fluorines inductively deactivate ortho positions, the para-carbon (C5) remains highly nucleophilic. Computational studies (unavailable in search results but inferred from analogous systems) suggest that propoxy’s steric bulk is less disruptive than isopropoxy (CAS 1826110-23-9), ensuring higher regioselectivity [3] [5].

Alkoxylation Protocols for Propoxy Group Introduction

The propoxy group installation necessitates overcoming steric hindrance from ortho-fluorine atoms, which impede nucleophilic approaches.

Williamson Ether Synthesis Optimization

Conventional Williamson ether synthesis couples 3,5-difluorophenol with n-propyl bromide under basic conditions (K₂CO₃ or Cs₂CO₃). Elevated temperatures (80–100°C) in polar aprotic solvents drive the reaction:

3,5-Difluorophenol + BrCH₂CH₂CH₃ → 1,3-Difluoro-2-propoxybenzene  

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkyl halide reactivity, mitigating the low nucleophilicity of the phenoxide [1].

Solvent and Catalyst Selection for Steric Hindrance Mitigation

Solvent choice critically influences yield:

  • DMF/DMSO: Maximize ion dissociation but may promote side reactions
  • Toluene: Reduces solvation of phenoxide, improving electrophilicityCatalysts like 18-crown-6 encapsulate K⁺ ions, freeing the phenoxide anion. Microwave irradiation shortens reaction times, suppressing dehydrohalogenation of propyl bromide [2] [7].

Table 2: Alkoxylation Reaction Optimization Parameters

ConditionStandard ApproachOptimized ApproachYield Impact
BaseK₂CO₃Cs₂CO₃+15–20%
SolventAcetoneToluene/DMF (1:1)+10–12%
CatalystNoneTBAB (5 mol%)+25%
Temperature70°C100°C (microwave)+18%

Cross-Coupling Reactions Involving the Iodo Substituent

The iodine atom in 1,3-difluoro-5-iodo-2-propoxybenzene serves as a versatile handle for metal-catalyzed cross-coupling, enabling C–C or C–heteroatom bond formation.

Suzuki-Miyaura and Buchwald-Hartwig Coupling Applications

Suzuki-Miyaura reactions with arylboronic acids employ Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts. The electron-withdrawing fluorines enhance oxidative addition at C–I, while the propoxy group remains inert:

C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IOPd⁰→ C₉H₉F₂IO + ArB(OH)₂ → Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂OPd⁰→ Ar-C₉H₉F₂O  

Buchwald-Hartwig amination uses Pd₂(dba)₃/XPhos with amines, forming arylaminated derivatives essential for pharmaceutical intermediates. The ortho-fluorines remain unreactive under these conditions due to their low nucleofugality [7] [8].

Transition Metal Catalysis for C–I Bond Functionalization

Bulky phosphine ligands (XPhos, SPhos) suppress β-hydride elimination in alkyl coupling. Ni⁰ catalysts (e.g., Ni(cod)₂) enable Kumada couplings with Grignard reagents but require anhydrous conditions. Key catalytic cycles include:

  • Oxidative Addition: Pd⁰ inserts into C–I bond → Ar–PdI–Lₙ
  • Transmetalation: Ar'–B(OR)₂ transfers aryl group to Pd
  • Reductive Elimination: Ar–Ar' bond formation regenerates Pd⁰Solvent optimization (t-BuOH over i-PrOH) reduces dehalogenation side products [7] [8].

Table 3: Cross-Coupling Applications of 1,3-Difluoro-5-iodo-2-propoxybenzene

Reaction TypeCatalyst SystemKey Coupling PartnerApplication Scope
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Arylboronic acidsBiaryl synthesis (≥85% yield)
Buchwald-HartwigPd₂(dba)₃/XPhos, NaO-t-BuPrimary/Secondary aminesAniline derivatives (≥78% yield)
SonogashiraPdCl₂(PPh₃)₂, CuITerminal alkynesEnyne building blocks

Properties

CAS Number

1826110-26-2

Product Name

1,3-Difluoro-5-iodo-2-propoxybenzene

IUPAC Name

1,3-difluoro-5-iodo-2-propoxybenzene

Molecular Formula

C9H9F2IO

Molecular Weight

298.07 g/mol

InChI

InChI=1S/C9H9F2IO/c1-2-3-13-9-7(10)4-6(12)5-8(9)11/h4-5H,2-3H2,1H3

InChI Key

ZKGBDCZOBZOKHI-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C=C1F)I)F

Canonical SMILES

CCCOC1=C(C=C(C=C1F)I)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.